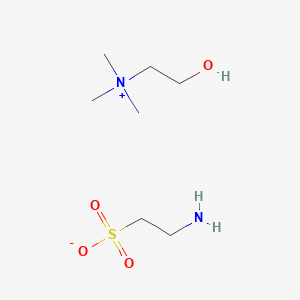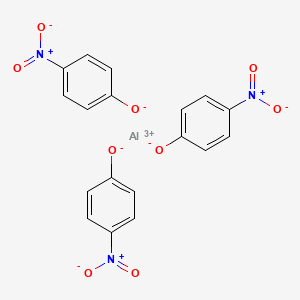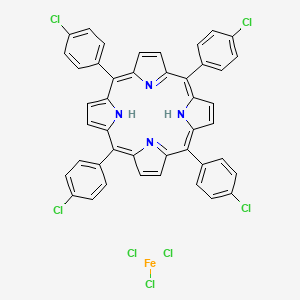
meso-Tetrakis(4-chlorophenyl)porphyrin-Fe(III)chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
meso-Tetrakis(4-chlorophenyl)porphyrin-Fe(III)chloride:
Preparation Methods
Synthetic Routes and Reaction Conditions:
Electrochemical Synthesis: meso-Tetrakis(4-chlorophenyl)porphyrin-Fe(III)chloride can be synthesized through electrochemical methods involving the reaction of porphyrin precursors with iron chloride under controlled conditions[][1].
Metal Porphyrin Assembly: Another common method involves the assembly of metal porphyrins using porphyrin precursors and iron chloride. This method is often used in laboratory settings[][1].
Chemical Reactions Analysis
Types of Reactions:
Oxidation: meso-Tetrakis(4-chlorophenyl)porphyrin-Fe(III)chloride can undergo oxidation reactions, often acting as a catalyst in these processes[][1].
Reduction: The compound can also participate in reduction reactions, where it may serve as a reducing agent[][1].
Substitution: Substitution reactions involving this compound typically occur at the porphyrin ring or the 4-chlorophenyl groups[][1].
Common Reagents and Conditions:
Oxidation Reactions: Common reagents include hydrogen peroxide and other oxidizing agents. Reactions are typically carried out under controlled temperature and pH conditions[][1].
Reduction Reactions: Reducing agents such as sodium borohydride are often used. These reactions may require specific solvents and temperature conditions[][1].
Substitution Reactions: Various nucleophiles and electrophiles can be used, depending on the desired substitution product[][1].
Scientific Research Applications
meso-Tetrakis(4-chlorophenyl)porphyrin-Fe(III)chloride has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in oxidation and reduction reactions[][1].
Biology: The compound’s photophysical properties make it useful in photodynamic therapy for treating tumors and other diseases[][1].
Medicine: Its ability to generate reactive oxygen species under light exposure is exploited in medical treatments[][1].
Industry: this compound is used in the production of various materials and as a catalyst in industrial processes[][1].
Comparison with Similar Compounds
meso-Tetratolylporphyrin-Fe(III)chloride: This compound has a similar structure but with tolyl groups instead of chlorophenyl groups[][1].
meso-Tetrakis(4-carboxyphenyl)porphyrin-Fe(III)chloride: This variant contains carboxyphenyl groups, which can alter its chemical properties and applications[][1].
meso-Tetrakis(4-methoxyphenyl)porphyrin-Fe(III)chloride: The presence of methoxy groups can influence the compound’s reactivity and photophysical properties[][1].
Properties
Molecular Formula |
C44H26Cl7FeN4 |
|---|---|
Molecular Weight |
914.7 g/mol |
IUPAC Name |
5,10,15,20-tetrakis(4-chlorophenyl)-21,23-dihydroporphyrin;trichloroiron |
InChI |
InChI=1S/C44H26Cl4N4.3ClH.Fe/c45-29-9-1-25(2-10-29)41-33-17-19-35(49-33)42(26-3-11-30(46)12-4-26)37-21-23-39(51-37)44(28-7-15-32(48)16-8-28)40-24-22-38(52-40)43(36-20-18-34(41)50-36)27-5-13-31(47)14-6-27;;;;/h1-24,49,52H;3*1H;/q;;;;+3/p-3 |
InChI Key |
NHYPGHVTVBOYNQ-UHFFFAOYSA-K |
Canonical SMILES |
C1=CC(=CC=C1C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)Cl)C8=CC=C(C=C8)Cl)C=C4)C9=CC=C(C=C9)Cl)N3)Cl.Cl[Fe](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{3-[(2S,5R)-6-amino-5-(ethanesulfonyl)-2-(fluoromethyl)-5-methyl-2,3,4,5-tetrahydropyridin-2-yl]-4-fluorophenyl}-2,2-difluoro-2H-[1,3]dioxolo[4,5-c]pyridine-6-carboxamide](/img/structure/B11927055.png)
![6-Hydroxy-1H-benzo[d][1,2,3]triazole-5-carboxylic acid](/img/structure/B11927062.png)
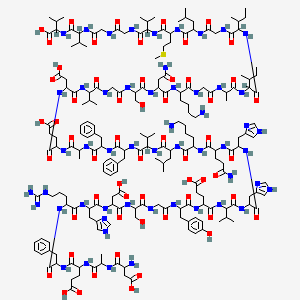
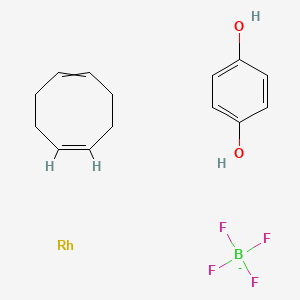
![heptyl 8-[(6-heptadecan-9-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11927076.png)
![1-[2-(Trifluoromethyl)pyrimidin-5-yl]ethan-1-amine](/img/structure/B11927085.png)

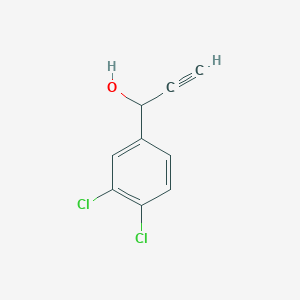

![3-(4-(2-Hydroxypropan-2-yl)phenyl)-6-methylpyrrolo[1,2-a]pyrazin-1(2H)-one](/img/structure/B11927107.png)
![ethyl 4-[2-(5-chloro-2-hydroxyphenyl)-3H-benzimidazole-5-carbonyl]piperazine-1-carboxylate](/img/structure/B11927110.png)
